molecular formula C8H2I4O4 B3283019 2,3,5,6-Tetraiodoterephthalic acid CAS No. 7606-84-0

2,3,5,6-Tetraiodoterephthalic acid

Cat. No.: B3283019
CAS No.: 7606-84-0
M. Wt: 669.72 g/mol
InChI Key: INPWHIBRMNBPDX-UHFFFAOYSA-N
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Description

2,3,5,6-Tetraiodoterephthalic acid, also known as 2,3,5,6-tetraiodo-1,4-benzenedicarboxylic acid, is a halogenated derivative of terephthalic acid. This compound is characterized by the presence of four iodine atoms attached to the benzene ring, making it a highly iodinated aromatic compound. It has the molecular formula C8H2I4O4 and a molecular weight of 669.72 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetraiodoterephthalic acid typically involves the iodination of terephthalic acid. One common method includes the use of fuming sulfuric acid and iodine. The process involves dissolving terephthalic acid in 20% fuming sulfuric acid at 100°C, followed by the addition of iodine. The reaction mixture is then heated gradually to 190°C over several hours. The product is precipitated by pouring the reaction mixture into ice-cold water and further purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The key steps involve the controlled addition of reagents, precise temperature control, and efficient purification techniques to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetraiodoterephthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,5,6-Tetraiodoterephthalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,5,6-tetraiodoterephthalic acid in its various applications depends on its chemical structure and the presence of iodine atoms. In MOF synthesis, the compound acts as a ligand, coordinating with metal ions to form stable frameworks. In medical imaging, the high atomic number of iodine enhances X-ray absorption, providing clear contrast in CT scans .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetraiodoterephthalic acid is unique due to its high degree of iodination, which imparts distinct properties such as high density, thermal stability, and enhanced reactivity in certain chemical processes. These characteristics make it particularly valuable in specialized applications like MOF synthesis and medical imaging .

Properties

IUPAC Name

2,3,5,6-tetraiodoterephthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2I4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPWHIBRMNBPDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)I)C(=O)O)I)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2I4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401248150
Record name 2,3,5,6-Tetraiodo-1,4-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7606-84-0
Record name 2,3,5,6-Tetraiodo-1,4-benzenedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7606-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetraiodo-1,4-benzenedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401248150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

21.4 g Di-sodium tetra-iodoterephthalate, 0.5 g sodium iodide, and 10 g 2-chloropropanol were heated with stirring in 150 ml dimethylformamide at 100° C for 10 hours. The solvent was distilled off, and the residue was suspended in water and purified as described in Example 1. 14.15 g Bis-1-hydroxy-2-propyl ester of tetra-iodoterephthalic acid (60% yield) was recovered. It melted and decomposed at about 225° C.
Name
Di-sodium tetra-iodoterephthalate
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
Bis-1-hydroxy-2-propyl ester
Quantity
14.15 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

19.4 g Di-sodium tetra-iodoterephthalate (0.0272 mole) and 0.5 g sodium iodide were stirred in 35 ml 3-chloro-1,2-propanediol for 20 hours at 100° C, the reaction mixture was worked up as in Example 1, and the bis-2,3-dihydroxypropyl ester of tetra-iodoterephthalic acid was obtained in an amount of 18.9 g (85% yield). When recrystallized from ethanol, it melted at 230° C (decomp.), gave an Rf value of 0.60, and was identified by elementary analysis:
Name
Di-sodium tetra-iodoterephthalate
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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